
2-Bromo-6-(piperidin-1-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(piperidin-1-yl)pyrazine is a heterocyclic organic compound with the molecular formula C9H12BrN3 It is characterized by the presence of a bromine atom and a piperidine ring attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(piperidin-1-yl)pyrazine typically involves the bromination of 6-(piperidin-1-yl)pyrazine. One common method is the reaction of 6-(piperidin-1-yl)pyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(piperidin-1-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-(piperidin-1-yl)pyrazine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation Reactions: Major products are pyrazine N-oxides.
Reduction Reactions: The primary product is 6-(piperidin-1-yl)pyrazine.
Scientific Research Applications
2-Bromo-6-(piperidin-1-yl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-6-(piperidin-1-yl)pyrazine involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. The piperidine ring enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrazine ring can interact with nucleophilic sites in enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-1-yl)pyrazine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-6-(piperidin-1-yl)pyrazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-Iodo-6-(piperidin-1-yl)pyrazine: Contains an iodine atom, which can affect its chemical and biological properties.
Uniqueness
2-Bromo-6-(piperidin-1-yl)pyrazine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry .
Properties
CAS No. |
1017781-76-8 |
|---|---|
Molecular Formula |
C9H12BrN3 |
Molecular Weight |
242.12 g/mol |
IUPAC Name |
2-bromo-6-piperidin-1-ylpyrazine |
InChI |
InChI=1S/C9H12BrN3/c10-8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2 |
InChI Key |
ZDWFVRMVDWKICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CN=CC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)
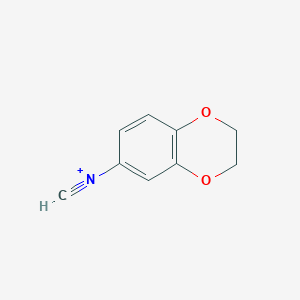

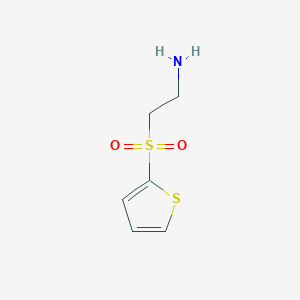
![(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12436864.png)
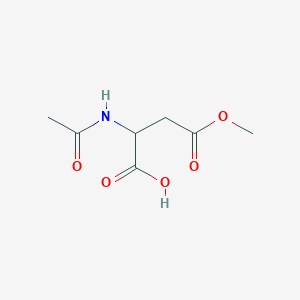
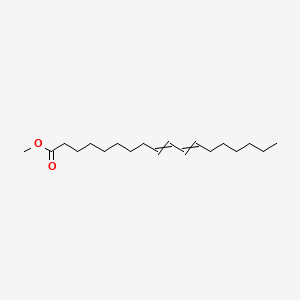
![Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate](/img/structure/B12436877.png)
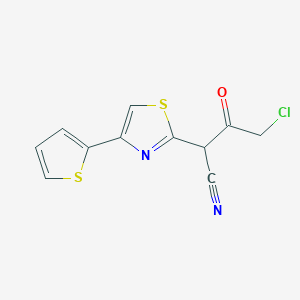

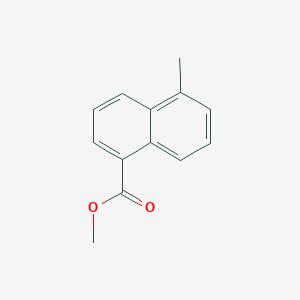
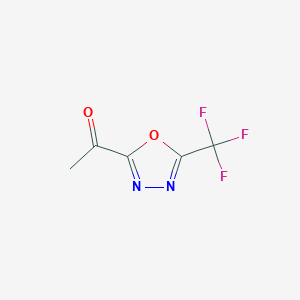
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine](/img/structure/B12436925.png)
